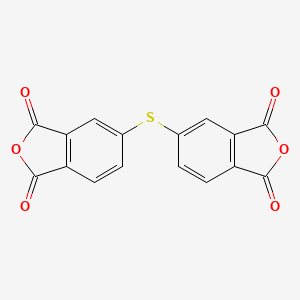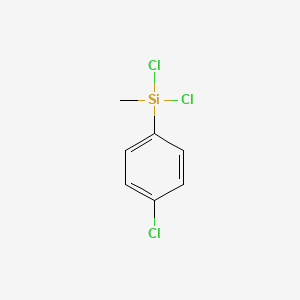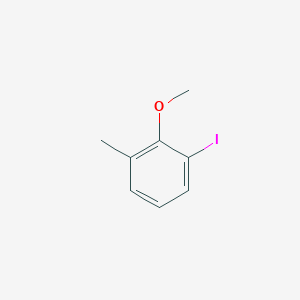
2-Phenylquinazoline
Übersicht
Beschreibung
2-Phenylquinazoline is a chemical compound with the molecular formula C14H10N2 . It is a type of quinazoline, a class of organic compounds that are widely used in medicinal chemistry due to their extensive biological activities .
Synthesis Analysis
The synthesis of this compound has been achieved through various methods. One efficient and green synthesis method involves the t-BuONa-mediated oxidative condensation of 2-aminobenzamides and benzyl alcohols under solvent- and transition metal-free conditions . Another method involves the use of a ruthenium pincer complex catalyst for the acceptorless dehydrogenative coupling reactions .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinazoline core with a phenyl group attached at the 2-position . The average mass of this compound is 206.243 Da, and its mono-isotopic mass is 206.084396 Da .
Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it can undergo acceptorless dehydrogenative coupling reactions catalyzed by a ruthenium pincer complex . Additionally, it can be involved in the synthesis of biologically active molecules .
Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 279.2±13.0 °C at 760 mmHg, and a flash point of 110.8±6.2 °C . It has two hydrogen bond acceptors, no hydrogen bond donors, and one freely rotating bond .
Wirkmechanismus
Target of Action
2-Phenylquinazoline is a derivative of quinazoline, a heterocyclic compound that has been associated with a wide range of biological activities Quinazoline derivatives have been known to interact with various biological targets, contributing to their diverse pharmacological responses .
Mode of Action
Quinazoline derivatives have been reported to exhibit concentration-dependent activity, suggesting that they may interact with their targets in a dose-dependent manner .
Biochemical Pathways
For instance, some quinazoline compounds have been found to induce the cytoprotective enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), which plays a crucial role in the detoxification of reactive quinones and quinone imines .
Pharmacokinetics
The biological activity of quinazoline derivatives has been reported to be concentration-dependent, suggesting that their bioavailability may be a critical factor in their efficacy .
Result of Action
Quinazoline derivatives have been associated with a wide range of biological activities, including analgesic, anti-inflammatory, anti-hypertensive, anti-bacterial, anti-diabetic, anti-malarial, sedative–hypnotic, anti-histaminic, anti-cancer, anti-convulsant, anti-tubercular, and anti-viral activities . This suggests that this compound may have diverse effects at the molecular and cellular levels.
Action Environment
It is known that the biological activity of quinazoline derivatives can be influenced by various factors, including the concentration of the compound, the presence of other substances, and the specific conditions of the biological environment .
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Phenylquinazoline in lab experiments is its diverse applications. This compound can be used in various fields, including medicinal chemistry, biochemistry, and pharmacology. Another advantage is its relatively simple synthesis method, which makes it easy to obtain in large quantities.
However, there are also some limitations associated with the use of this compound in lab experiments. One of the main limitations is its potential toxicity. This compound has been shown to possess cytotoxic effects, which may limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the research on 2-Phenylquinazoline. One of the most promising directions is the development of novel anticancer drugs based on this compound. Several studies have shown that this compound derivatives possess significant anticancer properties, and further research in this area may lead to the development of novel drugs for the treatment of cancer.
Another future direction is the investigation of the mechanism of action of this compound. Understanding the mechanism of action of this compound may lead to the development of more effective drugs based on this compound.
Conclusion:
In conclusion, this compound is a promising compound with diverse applications in various scientific research fields. This compound has been extensively studied for its unique chemical properties and its potential applications in medicinal chemistry, biochemistry, and pharmacology. Further research in this area may lead to the development of novel drugs for the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
2-Phenylquinazoline has been widely used in scientific research due to its diverse applications. One of the most significant applications of this compound is in the field of medicinal chemistry. Several studies have shown that this compound derivatives possess significant anticancer and antimicrobial properties. These derivatives have been used in the development of novel drugs for the treatment of various diseases.
Safety and Hazards
While specific safety and hazard information for 2-Phenylquinazoline is not available, general precautions should be taken while handling it. This includes avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and keeping people away from and upwind of any spill or leak .
Eigenschaften
IUPAC Name |
2-phenylquinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2/c1-2-6-11(7-3-1)14-15-10-12-8-4-5-9-13(12)16-14/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDAVZWCRBHDLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90877389 | |
| Record name | QUINAZOLINE, 2-PHENYL- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90877389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25855-20-3 | |
| Record name | QUINAZOLINE, 2-PHENYL- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90877389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2-Phenylquinazoline?
A1: The molecular formula of this compound is C14H10N2, and its molecular weight is 206.24 g/mol.
Q2: What are some common spectroscopic techniques used to characterize this compound derivatives?
A2: Researchers commonly employ a variety of spectroscopic techniques to characterize these compounds, including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): This technique is crucial for determining the structure and purity of synthesized compounds. [] []
- Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups present in the molecule. [] [] []
- Mass Spectrometry (MS): This technique provides information about the molecular weight and fragmentation pattern of the compound. [] []
- X-ray Diffraction: For solid-state structural analysis, especially single-crystal X-ray diffraction, provides precise information about the three-dimensional arrangement of atoms within the molecule. [] []
Q3: Can you describe an efficient method for synthesizing 2-phenylquinazolines?
A3: A facile and efficient synthesis of 2-phenylquinazolines involves using ceric ammonium nitrate (CAN) as a catalyst. This method allows for the creation of various this compound derivatives by reacting 2-aminobenzophenones with benzylamines in acetonitrile in the presence of CAN and tert-butyl hydroperoxide (TBHP). []
Q4: Are there alternative synthetic approaches for 2-phenylquinazolines?
A4: Yes, several alternative approaches exist, including:
- Microwave-Assisted Synthesis: This method provides a rapid and efficient route for synthesizing key intermediates like 3-amino-2-phenylquinazolin-4(3H)-one (QH) and 4-oxo-2-phenylquinazoline-3(4H)-carbothioamide (QTh), crucial building blocks for diverse this compound derivatives. []
- Metal-Free Oxidative Cyclization: A more recent method utilizes 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and TBHP to induce oxidative cyclization of 2-aminophenyl ketones and benzylamines, offering a metal-free route to 2-phenylquinazolines. []
Q5: How does the choice of solvent influence the synthesis of specific this compound derivatives?
A5: The choice of solvent can significantly impact the reaction pathway and product formation. For instance, using DMSO as a solvent facilitates the synthesis of 2-arylquinazoline derivatives via cyanation and rearrangement of ortho-substituted 2-halo-N-arylbenzamides. In contrast, employing 1,4-dioxane as the solvent leads to the formation of tetracyclic isoindolo[1,2-a]quinazolines. []
Q6: What are the notable biological activities exhibited by this compound derivatives?
A6: this compound derivatives display a wide range of biological activities, including:
- Anticancer Activity: These compounds have shown promising antiproliferative activity against various cancer cell lines, including breast, cervical, and colon cancer cells. Their mechanism of action often involves inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis. [] [] [] []
- Antimicrobial Activity: Many this compound derivatives demonstrate potent antibacterial activity against both Gram-positive and Gram-negative bacteria. They are also being explored for their antifungal properties. [] [] [] [] [] []
- Anti-HIV and Antitubercular Activity: Certain derivatives have shown promising activity against HIV-1, HIV-2, and Mycobacterium tuberculosis, highlighting their potential as novel therapeutic agents for these infectious diseases. []
- Anticonvulsant and CNS Depressant Activity: Some derivatives display significant anticonvulsant effects and central nervous system (CNS) depressant activity, suggesting their potential for treating epilepsy and other neurological disorders. []
- Induction of NAD(P)H Quinone Oxidoreductase 1 (NQO1): This enzyme plays a crucial role in cellular defense against oxidative stress and detoxification. Some this compound derivatives can induce NQO1, potentially offering protection against cancer and other diseases associated with oxidative damage. []
Q7: How does the substitution pattern on the this compound scaffold influence its biological activity?
A7: Modifications to the this compound core structure can dramatically influence its biological activity. For example:
- Anticancer Activity: Introducing benzotriazole substituents at specific positions of the this compound ring enhances antiproliferative activity against cancer cell lines. []
- Antimicrobial Activity: Incorporating a 3-arylideneamino substituent to the core structure often increases the antibacterial activity of the compound. []
- ABCG2 Inhibition: Substituting the this compound scaffold with hydroxy, cyano, nitro, acetamido, or fluoro groups enhances inhibitory activity against the breast cancer resistance protein (ABCG2), a crucial target for overcoming multidrug resistance in cancer. []
Q8: What structural features are essential for potent ABCG2 inhibition in this compound derivatives?
A8: Research indicates that incorporating polymethoxylated N-carboranyl substituents onto the this compound scaffold significantly enhances ABCG2 inhibitory activity. For example, the compound N-(closo-1,7-dicarbadodecaboran(12)-9-yl)-6,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)quinazolin-4-amine (DMQCd) exhibits potent ABCG2 inhibition in the low nanomolar range, highlighting the beneficial effect of combining polymethoxylation and carborane moieties. []
Q9: What is known about the stability of this compound derivatives under various conditions?
A9: While specific stability data for this compound is limited in the provided research, the stability of these compounds can vary greatly depending on the substituents and conditions. Generally:
- Basic Conditions: Quinazoline-4-thiones can undergo desulfurization in the presence of strong bases like sodium methoxide, leading to the formation of quinazolin-4-ones. []
- Acidic Conditions: Some this compound derivatives can be susceptible to hydrolysis in acidic media. For example, deprotection of 4-amino-8-methoxy-2-phenylquinazoline under aqueous acidic conditions can lead to the formation of 3,4-dihydro-2-phenyl-4-quinazolone derivatives. []
Q10: Are there any strategies for improving the stability or bioavailability of this compound derivatives?
A10: Although the provided research does not delve into specific formulation strategies, several approaches are commonly employed to enhance the stability and bioavailability of drug candidates:
Q11: How is computational chemistry being used in this compound research?
A11: Computational chemistry plays a crucial role in understanding and predicting the properties and behavior of 2-phenylquinazolines. Some notable applications include:
- Molecular Docking: This technique helps predict the binding affinity and interactions of this compound derivatives with their biological targets, such as tubulin or ABCG2. It aids in understanding the mechanism of action and designing more potent and selective inhibitors. [] []
- Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models correlate the structure of this compound derivatives with their biological activities. These models help identify key structural features responsible for the desired activity and guide the design of new and improved compounds. []
- Theoretical Calculations: Density functional theory (DFT) calculations can predict various molecular properties, including electronic structure, geometry, and reactivity. These calculations provide insights into the stability, reactivity, and potential reaction mechanisms of this compound derivatives. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



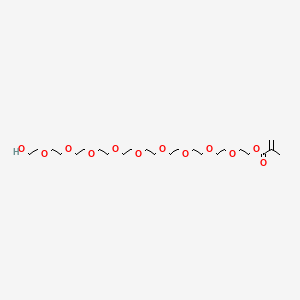
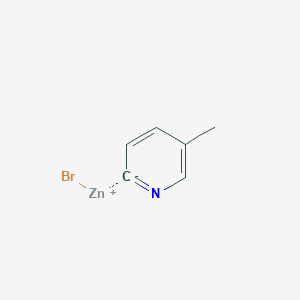
![N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]benzamide](/img/structure/B3119993.png)

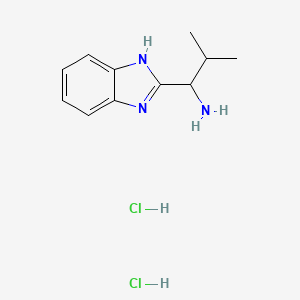
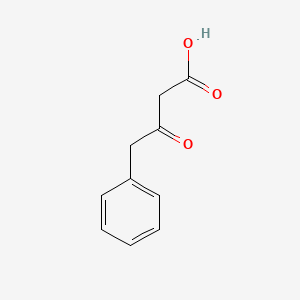
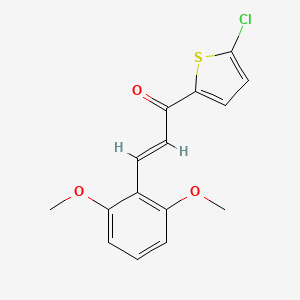
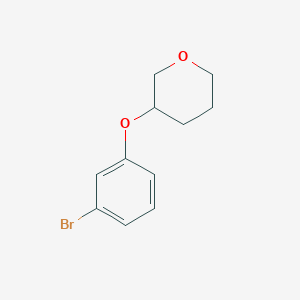
![8-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3120034.png)
